1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to the indole ring, along with a carbaldehyde functional group at the 3-position of the indole. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde typically involves the acylation of indole derivatives with 3,4-dimethoxybenzoyl chloride. One common method involves the use of a Friedel-Crafts acylation reaction, where indole is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of alternative catalysts, solvents, and reaction conditions to enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3,4-Dimethoxybenzoyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A simpler analog with similar functional groups but lacking the indole moiety.
1-(3,4-Dimethoxybenzoyl)-1H-indole: Similar structure but without the carbaldehyde group.
3,4-Dimethoxybenzoyl chloride: A precursor used in the synthesis of the target compound .
Uniqueness
1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the 3,4-dimethoxybenzoyl and carbaldehyde groups attached to the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15NO4 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxybenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C18H15NO4/c1-22-16-8-7-12(9-17(16)23-2)18(21)19-10-13(11-20)14-5-3-4-6-15(14)19/h3-11H,1-2H3 |
InChI Key |
ZRBUHWJOHVOZOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C=O)OC |
Origin of Product |
United States |
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